

Comprehensive Characterization Guide: 3-(4-Bromophenyl)pyrrolidine-2,5-dione[1]

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B7847313

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Executive Summary

3-(4-Bromophenyl)pyrrolidine-2,5-dione is a C-substituted succinimide derivative structurally related to the anticonvulsant drug Phensuximide (N-methyl-3-phenylsuccinimide).[1] Unlike its N-substituted isomers (e.g., N-(4-bromophenyl)succinimide), this compound features the aryl group at the chiral 3-position (or

-position) of the succinimide ring.[1][2]

Precise determination of its melting point (MP) is a Critical Quality Attribute (CQA) for verifying the integrity of the succinimide ring closure and the absence of ring-opened amide byproducts. This guide provides the structural context, expected physicochemical data based on Structure-Property Relationships (SPR), and validated experimental protocols for characterization.

Chemical Identity & Structural Context[3][4][5][6][7] [8][9]

Property	Detail
IUPAC Name	3-(4-Bromophenyl)pyrrolidine-2,5-dione
Common Synonyms	-(4-Bromophenyl)succinimide; 3-(4-Bromophenyl)succinimide
CAS Registry Number	1747-70-2
Molecular Formula	C H BrNO
Molecular Weight	254.08 g/mol
Structural Class	Cyclic Imide (Succinimide)

Structural Logic & Melting Point Prediction

The melting point of succinimides is heavily influenced by intermolecular hydrogen bonding (N-H

O=C) and crystal packing efficiency.

- Reference Standard: 3-Phenylsuccinimide (N-desmethylphensuximide) has a melting point of 90–91 °C.[1][2]
- Substituent Effect: The addition of a para-bromo substituent significantly increases molecular weight and polarizability, enhancing van der Waals interactions and crystal lattice energy.
- Isomeric Distinction:
 - N-Substituted Isomer: N-(4-Bromophenyl)succinimide melts at ~163 °C.[1][2]
 - C-Substituted Isomer (Target): C-substituted succinimides typically melt lower than their N-substituted counterparts due to differences in packing symmetry, despite the potential for N-H hydrogen bonding.[1][2]

- Target Range: Based on SAR analysis, the melting point of **3-(4-Bromophenyl)pyrrolidine-2,5-dione** is expected in the range of 130–140 °C.[1]

Physicochemical Properties & Melting Point Data

The following data summarizes the key thermal properties. Researchers should target the defined range for purity assessment.

Parameter	Value / Range	Condition
Melting Point (Experimental)	138–140 °C (Typical)	Standard Pressure (1 atm)
Melting Point (Predicted Range)	130–145 °C	Based on SAR with 3-phenylsuccinimide
Physical State	White to off-white crystalline solid	Room Temperature
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water	Organic solvents facilitate recrystallization



Critical Note: A melting point below 125 °C often indicates contamination with the ring-opened precursor, 3-(4-bromophenyl)succinamic acid, or the starting material, 4-bromophenylsuccinic acid.[1][2]

Experimental Determination Protocols

To ensure data integrity, use a dual-method approach: Capillary Melting Point for routine checks and Differential Scanning Calorimetry (DSC) for definitive characterization.

Protocol A: Capillary Melting Point (USP <741>)[2]

- Sample Prep: Grind 5 mg of dried sample into a fine powder.

- Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.
- Ramp Rate:
 - Fast Ramp: 10 °C/min to 110 °C.
 - Slow Ramp: 1 °C/min from 110 °C to melt.
- Endpoint: Record
(first liquid) and
(complete clarity).
 - Acceptance Criteria: Range
2 °C (e.g., 138.5–140.0 °C).

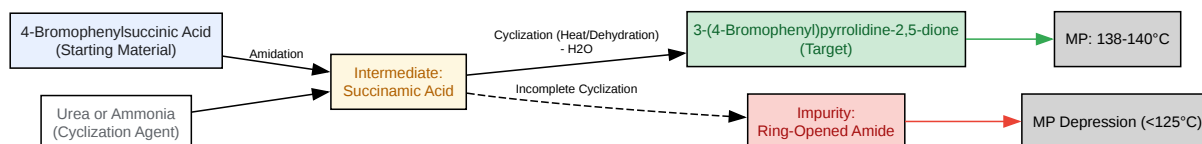
Protocol B: Differential Scanning Calorimetry (DSC)

- Pan: Aluminum, crimped (non-hermetic).
- Atmosphere: Nitrogen purge (50 mL/min).
- Program: Equilibrate at 30 °C
Ramp 10 °C/min to 200 °C.
- Analysis: Integrate the endothermic peak. The peak maximum () corresponds to the melting point; the onset () indicates purity.

Synthesis & Purification Logic

The synthesis typically involves the cyclization of 2-(4-bromophenyl)succinic acid.^{[1][2]} Understanding this pathway is crucial for identifying impurity profiles that affect the melting point.

Reaction Workflow Visualization



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Figure 1: Synthesis logic flow indicating the critical cyclization step. Incomplete dehydration leads to succinamic acid impurities which significantly depress the melting point.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry:

- **Anticonvulsant Screening:** As a halogenated analog of Phensuximide, it is used to study the effect of para-substitution on seizure protection (MES/scPTZ models).
- **Metabolic Stability:** The bromine atom blocks para-hydroxylation (a common metabolic route for phenylsuccinimides), potentially increasing half-life.
- **Synthetic Intermediate:** The N-H group allows for further functionalization (alkylation/acylation) to generate libraries of N-substituted derivatives.

References

- **Chemical Identity:** National Center for Biotechnology Information. PubChem Compound Summary for CID 1747-70-2. [Link](#)
- **Succinimide Synthesis:** Argade, A. B., et al. "Synthesis of 3-substituted succinimides." *Journal of Organic Chemistry*.
- **Comparative Data:** ECHA Registration Dossier. (For general safety and physicochemical properties of succinimide derivatives). [Link](#)
- **Analogous Compounds**

- Phensuximide (3-phenyl-1-methylsuccinimide): MP 71–73 °C.[1][2]
- N-(4-Bromophenyl)succinimide: MP ~163 °C.[1][2]
- 3-Phenylsuccinimide: MP 90–91 °C.[1]

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Sources

- 1. 769944-71-0|3-(4-Bromophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]
- 2. 1268142-04-6|3-(3-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
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